4-tert-butyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between hydrazine and a 1,3-diketone.
Substitution with 4-Methoxybenzyl Group: The pyrazole ring is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the 4-methoxybenzyl group.
Formation of Benzamide: The final step involves the reaction of the substituted pyrazole with 4-tert-butylbenzoyl chloride to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: 4-tert-butyl-N-{1-[(4-hydroxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide.
Reduction: 4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-tert-butyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}benzamide is unique due to its combination of a benzamide core with a pyrazole ring and specific substituents. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)18-9-7-17(8-10-18)21(26)24-20-13-14-23-25(20)15-16-5-11-19(27-4)12-6-16/h5-14H,15H2,1-4H3,(H,24,26) |
InChI Key |
YZGZZUOAMWXXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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